molecular formula C13H20BN3O4 B11768452 N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B11768452
M. Wt: 293.13 g/mol
InChI Key: YNMDCWWTYFITHX-UHFFFAOYSA-N
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Description

N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with an ethyl group, a nitro group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps:

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol).

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of biaryl compounds through cross-coupling reactions.

Scientific Research Applications

N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The palladium catalyst facilitates the formation of a palladium complex with the aryl halide, which then reacts with the boronate ester to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H20BN3O4

Molecular Weight

293.13 g/mol

IUPAC Name

N-ethyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H20BN3O4/c1-6-15-11-10(17(18)19)7-9(8-16-11)14-20-12(2,3)13(4,5)21-14/h7-8H,6H2,1-5H3,(H,15,16)

InChI Key

YNMDCWWTYFITHX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCC)[N+](=O)[O-]

Origin of Product

United States

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